Boc-半(bzl)-osu

描述

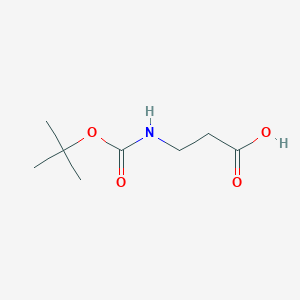

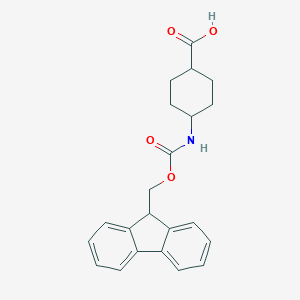

“Boc-cys(bzl)-osu” is a chemical compound used in laboratory settings and in the synthesis of other substances . It is also known as Boc-S-benzyl-L-cysteine .

Synthesis Analysis

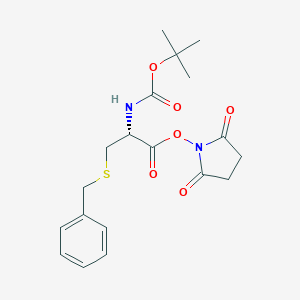

The key intermediate NH2-Ile-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH of Atosiban was prepared from N-Boc-S-Bzl-cysteine by the stepwise lengthening of the chain according to the repetitive N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) strategy . This synthetic route required no chromatography purification and can be readily performed, yielding a highly pure pentapeptide compound .Molecular Structure Analysis

The molecular formula of “Boc-cys(bzl)-osu” is C19H24N2O6S . Its average mass is 408.469 Da and its mono-isotopic mass is 408.135498 Da .Chemical Reactions Analysis

Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades . Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed .Physical And Chemical Properties Analysis

“Boc-cys(bzl)-osu” is a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF .科学研究应用

固相肽合成 (SPPS): Boc-半(bzl)-osu 用于 SPPS,特别是在叔丁氧羰基 (Boc)/苄基 (Bzl) 化学中。此方法对于合成长而复杂的肽至关重要,其应用范围从药物到基础研究 (Muttenthaler, Albericio, & Dawson, 2015).

肽的酶促合成: Boc-半(bzl)-osu 用于肽的酶促合成,包括与 HIV-1 研究相关的肽。据报道它用于木瓜蛋白酶介导的合成中,突出了其在构建肽键和末端修饰中的作用 (陈绍, 1992).

金属-肽相互作用的研究: 该化合物参与合成用于研究与汞等金属相互作用的肽。它有助于了解此类相互作用的结构和构象方面,这在生物无机化学中很重要 (Magafa, Stavropoulos, Tsiveriotis, & Hadjiliadis, 1998).

受保护肽的开发: Boc-半(bzl)-osu 用于开发完全受保护的肽,这对于高级肽合成技术至关重要,包括大肽或蛋白质的融合固相肽合成 (Albericio, Giralt, & Eritja, 1991).

类似物和衍生物的合成: 该化合物还用于合成肽类似物和衍生物,例如制备 [4-苯丙氨酸]催产素,一种 8-精氨酸-加压素抗利尿作用的抑制剂 (Nestor, Ferger, & Chan, 1975).

肿瘤寻找肽的化学合成: 该化合物是合成具有潜在肿瘤寻找性质的环状黑皮质素类似物的工具。它在固相策略中的应用突出了其在药物化学中的重要性 (Valldosera, Monsó, Xavier, Raposinho, Correia, Santos, & Gomes, 2008).

肽合成中氨基酸的活化: 它用于肽合成的氨基酸活化,展示了其在合成不同肽结构中的多功能性 (Šavrda, Chertanova, & Wakselman, 1994).

未来方向

The key intermediate NH2-Ile-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH of Atosiban was prepared from N-Boc-S-Bzl-cysteine by the stepwise lengthening of the chain according to the repetitive N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) strategy . This synthetic route required no chromatography purification and can be readily performed, yielding a highly pure pentapeptide compound . This suggests potential future directions in the development of peptide synthesis with less racemization and simpler purification processes .

作用机制

Target of Action

Boc-cys(bzl)-osu, also known as N-α-t.-Boc-S-benzyl-L-cysteine, is primarily used in the field of peptide and protein science . Its primary targets are the cysteine residues in peptides and proteins. The role of Boc-cys(bzl)-osu is to protect these cysteine residues during peptide synthesis .

Mode of Action

Boc-cys(bzl)-osu interacts with its targets (cysteine residues) by attaching to them and thereby protecting the cysteine thiol group . This protection is crucial during the synthesis of peptides, where amino acid building blocks are coupled to one another via amide bonds . The Boc-cys(bzl)-osu compound ensures that these bonds form correctly without unwanted side reactions .

Biochemical Pathways

The use of Boc-cys(bzl)-osu facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo . It plays a significant role in the biochemical pathways involved in peptide synthesis and protein science .

Result of Action

The result of Boc-cys(bzl)-osu’s action is the successful synthesis of peptides and proteins with the correct structure . By protecting the cysteine residues, it allows for the accurate formation of amide bonds between amino acids, leading to the creation of the desired peptide or protein .

Action Environment

The action of Boc-cys(bzl)-osu is influenced by various environmental factors. For instance, the compound is stable under certain conditions but can be removed or deprotected under others . The choice of solvent, temperature, and other conditions can affect the efficacy and stability of Boc-cys(bzl)-osu during peptide synthesis .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O6S/c1-19(2,3)26-18(25)20-14(12-28-11-13-7-5-4-6-8-13)17(24)27-21-15(22)9-10-16(21)23/h4-8,14H,9-12H2,1-3H3,(H,20,25)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSSLLYGMLXNIC-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-cys(bzl)-osu | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

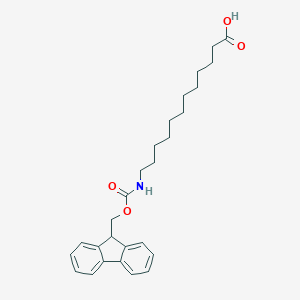

![10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid](/img/structure/B557996.png)

![Fmoc-[D]Gly-OH](/img/structure/B558005.png)

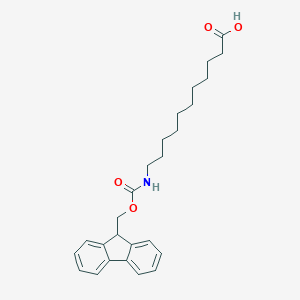

![6-[(Tert-butoxycarbonyl)amino]hexanoic acid](/img/structure/B558030.png)

![4-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B558031.png)